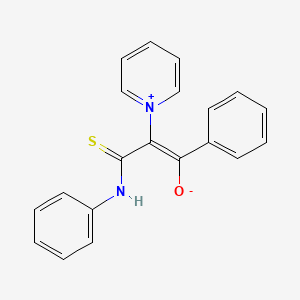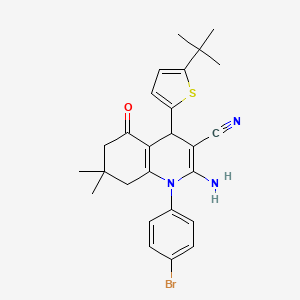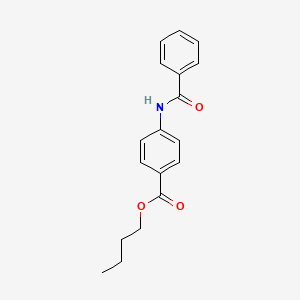
N-(2-hydroxyphenyl)-2-(3-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ヒドロキシフェニル)-2-(3-ニトロフェニル)-1,3-ジオキソ-2,3-ジヒドロ-1H-イソインドール-5-カルボキサミドは、化学、生物学、医学などのさまざまな分野で潜在的な用途を持つ複雑な有機化合物です。この化合物は、ヒドロキシフェニル基、ニトロフェニル基、およびジオキソ-ジヒドロ-イソインドールカルボキサミドコアを含む独自の構造によって特徴付けられます。
準備方法
合成経路と反応条件
N-(2-ヒドロキシフェニル)-2-(3-ニトロフェニル)-1,3-ジオキソ-2,3-ジヒドロ-1H-イソインドール-5-カルボキサミドの合成は、通常、複数段階の有機反応を伴います。一般的な方法の1つは、適切な触媒の存在下で2-ヒドロキシベンズアルデヒドと3-ニトロベンズアルデヒドを縮合させて中間体を生成することです。この中間体は、制御された条件下で環化およびアミド形成反応にかけられて、最終生成物が得られます。
工業的生産方法
この化合物の工業的生産には、同様の合成経路が使用される場合がありますが、規模が大きくなります。連続フロー反応器と自動化システムを使用することで、生産プロセスの効率と収率を向上させることができます。また、再結晶やクロマトグラフィーなどの精製技術を使用して、高純度の化合物を得ています。
化学反応の分析
反応の種類
N-(2-ヒドロキシフェニル)-2-(3-ニトロフェニル)-1,3-ジオキソ-2,3-ジヒドロ-1H-イソインドール-5-カルボキサミドは、次のようなさまざまな化学反応を起こします。
酸化: ヒドロキシフェニル基は、酸化されてキノン誘導体を生成することができます。
還元: ニトロフェニル基は、適切な条件下でアミノ基に還元することができます。
置換: 化合物のさまざまな位置で、求電子置換反応および求核置換反応が起こる可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) があります。
還元: パラジウム触媒 (Pd/C) の存在下での水素ガス (H2) や水素化ホウ素ナトリウム (NaBH4) などの還元剤が使用されます。
置換: ハロゲン (Cl2、Br2) や求核剤 (NH3、OH-) などの試薬が、制御された条件下で使用されます。
主な生成物
酸化: キノン誘導体。
還元: アミノ誘導体。
置換: ハロゲン化または求核剤置換誘導体。
科学研究における用途
N-(2-ヒドロキシフェニル)-2-(3-ニトロフェニル)-1,3-ジオキソ-2,3-ジヒドロ-1H-イソインドール-5-カルボキサミドは、科学研究でさまざまな用途があります。
化学: より複雑な分子や材料の合成のための構成ブロックとして使用されています。
生物学: 抗菌作用や抗がん作用など、潜在的な生物活性について研究されています。
医学: さまざまな疾患の治療における治療の可能性が探求されています。
工業: 先端材料や触媒の開発に使用されています。
科学的研究の応用
N-(2-hydroxyphenyl)-2-(3-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and catalysts.
作用機序
N-(2-ヒドロキシフェニル)-2-(3-ニトロフェニル)-1,3-ジオキソ-2,3-ジヒドロ-1H-イソインドール-5-カルボキサミドの作用機序には、特定の分子標的と経路との相互作用が含まれます。ヒドロキシフェニル基とニトロフェニル基は、標的タンパク質や酵素に結合して活性を調節する上で重要な役割を果たしています。この化合物の独自の構造により、複数の生物学的経路と相互作用することができ、観察された効果につながります。
類似化合物との比較
類似化合物
- N-(2-ヒドロキシフェニル)-2-(4-ニトロフェニル)-1,3-ジオキソ-2,3-ジヒドロ-1H-イソインドール-5-カルボキサミド
- N-(2-ヒドロキシフェニル)-2-(3-ニトロフェニル)-1,3-ジオキソ-2,3-ジヒドロ-1H-イソインドール-4-カルボキサミド
独自性
N-(2-ヒドロキシフェニル)-2-(3-ニトロフェニル)-1,3-ジオキソ-2,3-ジヒドロ-1H-イソインドール-5-カルボキサミドは、特定の置換パターンとヒドロキシ基とニトロ基の両方の存在により、ユニークです。この組み合わせにより、さまざまな用途で貴重な化合物となる、独特の化学的および生物学的特性が与えられます。
特性
分子式 |
C21H13N3O6 |
|---|---|
分子量 |
403.3 g/mol |
IUPAC名 |
N-(2-hydroxyphenyl)-2-(3-nitrophenyl)-1,3-dioxoisoindole-5-carboxamide |
InChI |
InChI=1S/C21H13N3O6/c25-18-7-2-1-6-17(18)22-19(26)12-8-9-15-16(10-12)21(28)23(20(15)27)13-4-3-5-14(11-13)24(29)30/h1-11,25H,(H,22,26) |
InChIキー |
HRXIWZIAWKWKCF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC(=CC=C4)[N+](=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-hydroxy-N'-[(Z)-{3-nitro-4-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]phenyl}methylidene]benzohydrazide](/img/structure/B11542222.png)
![2-chloro-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}benzamide](/img/structure/B11542225.png)
![1-(3-{4-[3-(2,5-Dioxopyrrolidin-1-YL)phenoxy]-2,3,5,6-tetrafluorophenoxy}phenyl)pyrrolidine-2,5-dione](/img/structure/B11542229.png)

![2-(benzyloxy)-N'-[(E)-(2-bromophenyl)methylidene]benzohydrazide](/img/structure/B11542243.png)


![N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-3-(4-methyl-1,3-benzoxazol-2-yl)aniline](/img/structure/B11542271.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11542275.png)
![4-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-iodobenzoate](/img/structure/B11542279.png)
![N-{(1E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11542299.png)
![N-(2,4-Dichlorophenyl)-4-methyl-N-({N'-[(E)-{4-[(naphthalen-1-YL)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide](/img/structure/B11542300.png)
![Methyl 4-[4-(2-ethoxy-2-oxoethoxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11542303.png)

